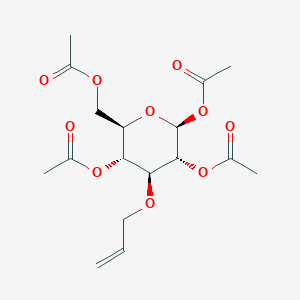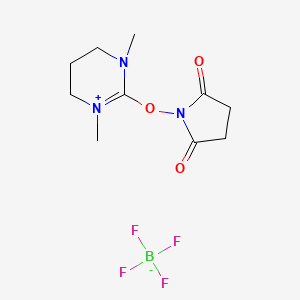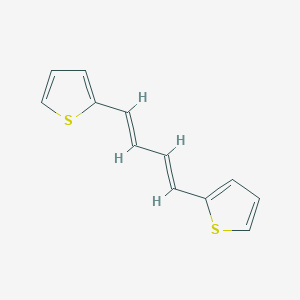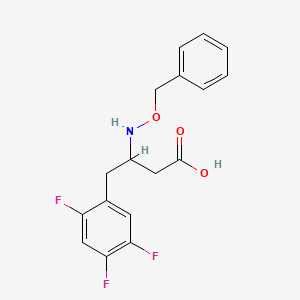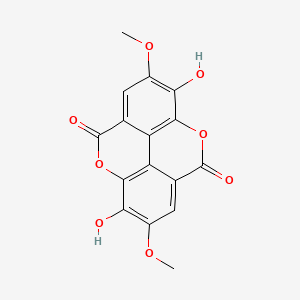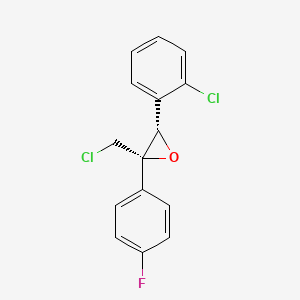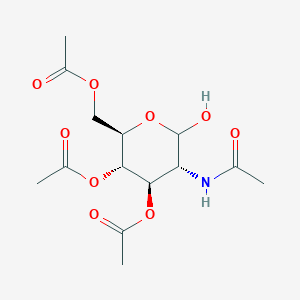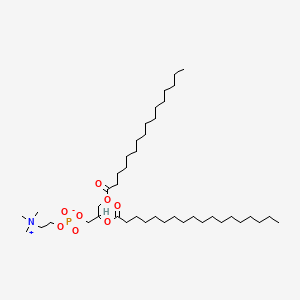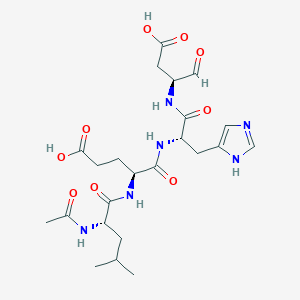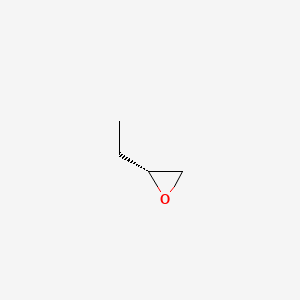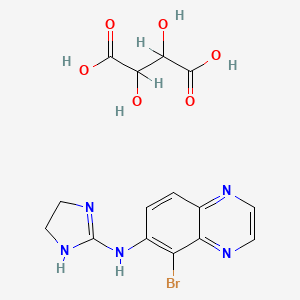
5-氯-1,2,3,4-四氢喹啉
概述
描述
5-Chloro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules .
科学研究应用
5-Chloro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
5-Chloro-1,2,3,4-tetrahydroquinoline is a derivative of quinoline, a heterocyclic compound that is known to have a wide range of biological and pharmacological activities . Quinoline and its derivatives are known to interact with a variety of targets, including enzymes, receptors, and DNA . .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They can interact with their targets in various ways, leading to changes in the function or activity of the target .
Biochemical Pathways
Quinoline derivatives are known to affect a wide range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . These activities suggest that quinoline derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The properties of quinoline derivatives can vary widely depending on their specific structure and the presence of various functional groups .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, suggesting that they can have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 5-Chloro-1,2,3,4-tetrahydroquinoline can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, temperature, and other conditions . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinoline derivatives followed by chlorination. For example, the reduction of 5-chloroquinoline can be achieved using hydrogenation or other reducing agents, followed by cyclization to form the tetrahydroquinoline ring .
Industrial Production Methods
In industrial settings, the production of 5-Chloro-1,2,3,4-tetrahydroquinoline may involve large-scale hydrogenation processes using catalysts such as palladium or platinum. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
5-Chloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced further to form dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chloroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenation reactions often use reagents like chlorine gas or N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant applications in medicinal chemistry .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A closely related compound with similar chemical properties but without the chlorine substitution.
5-Bromo-1,2,3,4-tetrahydroquinoline: Another halogenated derivative with bromine instead of chlorine.
5-Fluoro-1,2,3,4-tetrahydroquinoline: A fluorinated analog with distinct chemical and biological properties.
Uniqueness
5-Chloro-1,2,3,4-tetrahydroquinoline is unique due to its specific halogen substitution, which can influence its reactivity and biological activity. The presence of the chlorine atom can enhance certain properties, such as its ability to interact with biological targets or its stability under specific conditions .
属性
IUPAC Name |
5-chloro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEUNVPURFJRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
